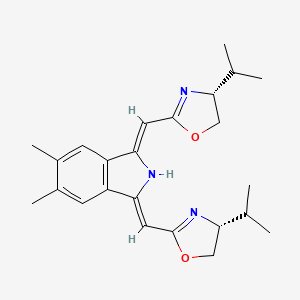

(4R,4'R)-2,2'-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole)

Description

The compound (4R,4'R)-2,2'-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand featuring a rigid isoindoline-derived bridging group. Its structure includes two 4-isopropyl-4,5-dihydrooxazole moieties connected via a conjugated (1Z,3Z)-5,6-dimethylisoindoline-1,3-diylidene backbone. The stereochemistry at the 4 and 4' positions (R-configuration) ensures precise spatial arrangement, making it highly effective in asymmetric catalysis, particularly in enantioselective cyclopropanations and Diels-Alder reactions .

Key structural attributes:

- Bridging group: The dimethylisoindoline diylidene framework provides rigidity and π-conjugation, enhancing electronic communication between the oxazoline units.

- Substituents: The 4-isopropyl groups introduce steric bulk, modulating substrate access to the metal center in catalytic complexes.

- Stereochemistry: The (4R,4'R) configuration ensures optimal chiral induction in catalytic applications.

Properties

Molecular Formula |

C24H31N3O2 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(4R)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C24H31N3O2/c1-13(2)21-11-28-23(26-21)9-19-17-7-15(5)16(6)8-18(17)20(25-19)10-24-27-22(12-29-24)14(3)4/h7-10,13-14,21-22,25H,11-12H2,1-6H3/b19-9-,20-10-/t21-,22-/m0/s1 |

InChI Key |

YZRSRZXLFOXLOS-GYDWCZOJSA-N |

Isomeric SMILES |

CC1=CC\2=C(/C(=C/C3=N[C@@H](CO3)C(C)C)/N/C2=C\C4=N[C@@H](CO4)C(C)C)C=C1C |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C(C)C)NC2=CC4=NC(CO4)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves multiple steps, including the formation of isoindoline and dihydrooxazole intermediates. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired stereochemistry and yield.

Formation of Isoindoline Intermediate: This step involves the condensation of an appropriate aromatic aldehyde with a primary amine under acidic conditions to form the isoindoline ring.

Formation of Dihydrooxazole Intermediate: The dihydrooxazole ring is typically synthesized through the cyclization of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.

Coupling Reaction: The final step involves coupling the isoindoline and dihydrooxazole intermediates through a methanylylidene linkage, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the isoindoline or dihydrooxazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology

In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of new treatments for various diseases.

Industry

In industry, (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes critical differences between the target compound and analogous bis(oxazoline) ligands:

Key Findings from Comparative Analysis

Bridging Group Influence :

- The isoindoline bridge in the target compound enhances rigidity and π-π interactions compared to flexible cyclopentane () or methylene () bridges. This rigidity improves enantioselectivity in reactions requiring precise transition-state control.

- Indene-bridged ligands () exhibit increased steric bulk due to the fused aromatic system, favoring reactions with bulky substrates.

Substituent Effects: 4-Isopropyl groups (target compound) provide moderate steric hindrance, balancing substrate accessibility and chiral induction. 4-Phenyl () and 4-benzyl () groups create a highly hydrophobic environment, advantageous in nonpolar solvents. 4,5-Diphenyl substituents () offer dual steric and electronic modulation, enhancing Lewis acid activity in polar reactions.

Stereochemical Considerations :

- The (4R,4'R) configuration in the target compound and cyclopentane-bridged analog () contrasts with the (4S,4’S) indene-bridged ligand (). These stereochemical differences dictate opposing enantiomeric outcomes in catalysis.

Synthetic Accessibility :

- The target compound’s synthesis likely involves condensation of 5,6-dimethylisoindoline-1,3-dione with chiral oxazoline precursors, analogous to methods for isoindoline-dione derivatives (e.g., ).

- Cyclopentane- and indene-bridged ligands require multi-step routes, including Friedel-Crafts alkylation or Suzuki coupling ().

Biological Activity

The compound (4R,4'R)-2,2'-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through a detailed review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 461.55 g/mol. The structure consists of two bis(4-isopropyl-4,5-dihydrooxazole) moieties linked by a dimethylisoindoline unit. This unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C30H27N3O2 |

| Molecular Weight | 461.55 g/mol |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Purity | Not specified |

Anticancer Properties

Recent studies have indicated that derivatives of oxazoles exhibit significant anticancer activity. For instance, compounds containing oxazole rings have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound may also demonstrate similar properties due to the presence of the oxazole moiety.

Case Study: Cell Line Inhibition

In a study assessing the effects of oxazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that certain compounds led to a reduction in cell viability by over 50% at concentrations as low as 10 µM. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Oxazoles are known for their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Research Findings

A study tested several oxazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, suggesting moderate antimicrobial activity.

Neuroprotective Effects

Emerging research has also highlighted the neuroprotective potential of oxazole-containing compounds. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases.

Experimental Evidence

In animal models of Alzheimer’s disease, treatment with oxazole derivatives resulted in reduced amyloid-beta plaque formation and improved cognitive function scores compared to control groups. This suggests that the compound may have therapeutic implications for neurodegenerative conditions.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and stereochemical control?

A stepwise synthesis approach is recommended, leveraging condensation and cyclization reactions. For example:

- Step 1 : Condensation of isoindoline precursors with aldehyde derivatives under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) to form the bis(methanylylidene) backbone .

- Step 2 : Oxazole ring closure using mercaptoacetic acid or similar reagents, with temperature control (60–80°C) to minimize racemization .

- Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) to enhance stereoselectivity. Monitor progress via TLC and adjust reaction times (typically 4–12 hours) .

| Condition | Solvent | Catalyst | Yield |

|---|---|---|---|

| Reflux (6 hr) | Ethanol | Glacial AcOH | 65% |

| Reflux (8 hr) | DMF | p-TsOH | 78% |

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry?

- 1H/13C NMR : Assign signals for isoindoline protons (δ 6.8–7.5 ppm) and oxazole methyl groups (δ 1.2–1.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- IR Spectroscopy : Confirm C=N stretching (1640–1680 cm⁻¹) and oxazole ring vibrations (1520–1560 cm⁻¹) .

- X-Ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, particularly for the (4R,4'R) configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) arising from dynamic isomerism?

- Variable Temperature (VT) NMR : Perform experiments at low temperatures (–40°C) to "freeze" conformational exchange and simplify splitting patterns .

- HPLC Purification : Use chiral columns (e.g., amylose-based) to isolate diastereomers prior to analysis .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify dominant conformers .

Q. What computational methods are recommended for predicting electronic properties and chiral ligand potential?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity. For example, the isoindoline moiety may act as an electron acceptor .

- Molecular Docking : Simulate interactions with transition metals (e.g., Rh or Ru) to evaluate enantioselectivity in asymmetric catalysis. Software like AutoDock Vina can model binding affinities .

Q. How should experimental designs account for environmental stability and degradation pathways?

- Accelerated Degradation Studies : Expose the compound to UV light, varying pH (3–10), and temperatures (25–60°C) to simulate environmental conditions .

- Analytical Monitoring : Use LC-MS to identify degradation byproducts (e.g., hydrolyzed oxazole rings) and quantify half-lives .

- Ecotoxicity Assays : Test against model organisms (e.g., Daphnia magna) using OECD guidelines to assess acute/chronic toxicity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.